7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1359204-25-3
VCID: VC11881337
InChI: InChI=1S/C20H18N4O5/c1-4-24-19(25)12-9-8-11(10-14(12)21-20(24)26)18-22-17(23-29-18)13-6-5-7-15(27-2)16(13)28-3/h5-10H,4H2,1-3H3,(H,21,26)
SMILES: CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)NC1=O
Molecular Formula: C20H18N4O5
Molecular Weight: 394.4 g/mol

7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione

CAS No.: 1359204-25-3

Cat. No.: VC11881337

Molecular Formula: C20H18N4O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione - 1359204-25-3

Specification

CAS No. 1359204-25-3
Molecular Formula C20H18N4O5
Molecular Weight 394.4 g/mol
IUPAC Name 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C20H18N4O5/c1-4-24-19(25)12-9-8-11(10-14(12)21-20(24)26)18-22-17(23-29-18)13-6-5-7-15(27-2)16(13)28-3/h5-10H,4H2,1-3H3,(H,21,26)
Standard InChI Key PHZQVKVYOCBHPA-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)NC1=O
Canonical SMILES CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC)NC1=O

Introduction

The compound 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule featuring a quinazoline backbone substituted with an oxadiazole ring and a dimethoxyphenyl group. This compound belongs to the class of substituted heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals and materials science .

Molecular Formula and Weight

  • Molecular Formula: C20H18N4O5

  • Molecular Weight: Approximately 394 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors, such as quinazoline derivatives and oxadiazole-forming reagents, followed by substitution reactions to introduce the dimethoxyphenyl and ethyl groups.

Biological and Chemical Applications

Substituted heterocyclic compounds like 7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxadiazole ring and the dimethoxyphenyl group may contribute to its biological activity due to their ability to interact with biological targets.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are commonly used to characterize the structure of this compound. The NMR spectrum would show signals corresponding to the aromatic protons of the quinazoline and phenyl rings, as well as the ethyl group. IR spectroscopy would reveal absorption bands characteristic of the oxadiazole and quinazoline functionalities.

Environmental Considerations

The environmental impact of such compounds is an important consideration. Substituted heterocyclic compounds can vary in their biodegradability, with some being more resistant to degradation than others. Ozone treatment has been shown to improve the biodegradability of certain wastewater contaminants by converting complex organic compounds into more readily biodegradable forms .

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